

An In-depth Technical Guide to the Physicochemical Properties of L-Leucinol

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For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Leucinol, systematically known as (2S)-2-amino-4-methylpentan-1-ol, is a chiral amino alcohol derived from the reduction of the essential amino acid L-leucine.[1] Its structure, featuring both a primary amine and a hydroxyl group, makes it a versatile and valuable building block in organic and medicinal chemistry.[1][2] **L-Leucinol** is widely utilized as a chiral auxiliary in asymmetric synthesis, enabling the stereoselective production of complex molecules.[1][3] Its applications extend to the synthesis of pharmaceuticals, agrochemicals, and peptide mimetics.[1][3][4] Furthermore, **L-Leucinol** has been identified as a potent inhibitor of leucine aminopeptidase, highlighting its potential in biochemical and pharmacological research.[5] This guide provides a comprehensive overview of the core physicochemical properties of **L-Leucinol**, detailed experimental protocols for their determination, and a logical workflow for its characterization.

Physicochemical Data of L-Leucinol

The fundamental physicochemical properties of **L-Leucinol** are summarized in the table below, providing a consolidated reference for laboratory and development work.



Property	Value	References
CAS Number	7533-40-6	[2][3][5][6][7][8][9][10][11][12] [13]
Molecular Formula	C ₆ H ₁₅ NO	[2][3][8][9][10][12][13]
Molecular Weight	117.19 g/mol	[2][5][9][10][12][14]
Appearance	White to off-white crystalline solid; Colorless to light yellow viscous liquid/oil	[1][2][3][4][6][7][12][13]
Melting Point	56 - 70 °C	[1][4][6][7][9]
Boiling Point	198 - 210 °C	[1][6][7][9][15]
Density	0.917 - 0.94 g/cm ³	[1][4][5][6][7][9]
Solubility	Soluble in water, ethanol, DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone	[1][2][4][5][9]
Specific Optical Rotation ([α]D ²⁰)	+3° to +5° (c=9 in Ethanol)	[3][6][9][12][16]
рКа	12.88 ± 0.10 (Predicted)	[6][9]
Refractive Index (n ²⁰ /D)	1.4490 - 1.4530	[1][6][7][9][12][15]
Flash Point	90 - 91 °C (195 °F)	[1][6][15]

Experimental Protocols for Property Determination

The accurate determination of physicochemical properties is critical for the application of **L- Leucinol** in research and development. Below are detailed methodologies for key experiments.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of purity.[9] The capillary method is a standard and widely used technique.[10][17]



 Apparatus: Melting point apparatus (e.g., Mel-Temp or similar), capillary tubes (sealed at one end), thermometer, and a mortar and pestle.[9][14]

Procedure:

- Ensure the **L-Leucinol** sample is completely dry and finely powdered. If necessary, grind the crystals using a mortar and pestle.[17]
- Pack a small amount of the powdered sample into the open end of a capillary tube to a height of about 3 mm.[9]
- Compact the sample at the bottom of the tube by tapping it gently or by dropping it through a long glass tube.[14]
- Place the capillary tube into the heating block of the melting point apparatus.
- For an unknown sample, perform a rapid heating run (10-20 °C/min) to determine an approximate melting range.[18]
- Allow the apparatus to cool. For an accurate measurement, start heating again at a slow rate (approx. 2 °C/min) when the temperature is about 10-15 °C below the approximate melting point.[9][18]
- Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting).
 This range is the melting point.[9]

Boiling Point Determination (Thiele Tube Method)

This method is suitable for determining the boiling point of small quantities of liquid.[19][20]

- Apparatus: Thiele tube, thermometer, small test tube (fusion tube), capillary tube (sealed at one end), heating source (Bunsen burner), and mineral oil.[19]
- Procedure:
 - Fill the Thiele tube with mineral oil to a level above the side arm.



- Add a small amount (approx. 0.5 mL) of L-Leucinol to the fusion tube.
- Place the capillary tube into the fusion tube with its open end submerged in the liquid.
- Attach the fusion tube to the thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.
- Clamp the thermometer so that the bulb and sample are immersed in the oil within the
 Thiele tube.
- Gently heat the side arm of the Thiele tube. Convection currents will ensure uniform heating.[19]
- As the temperature rises, a stream of bubbles will emerge from the capillary tube.
- Stop heating when a rapid and continuous stream of bubbles is observed.
- The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn back into the capillary tube.[19][21]

Density Determination (Buoyancy Method)

This method utilizes Archimedes' principle and is suitable for both solid and liquid forms of **L- Leucinol**.[12][22]

- Apparatus: Analytical balance with a density kit (or a hook for under-balance weighing), beaker, and an auxiliary liquid of known density in which the sample is insoluble (e.g., a hydrocarbon for solid L-Leucinol).[12]
- Procedure (for Solid Sample):
 - Weigh the solid L-Leucinol sample in the air (Mass_air).[12]
 - Place a beaker with the auxiliary liquid on the balance platform.
 - Immerse the solid sample completely in the auxiliary liquid, ensuring no air bubbles are trapped, and record its apparent mass (Mass_liquid).[12]



The density of the solid (ρ_solid) is calculated using the formula: ρ_solid = (Mass_air / (Mass_air - Mass_liquid)) * ρ_liquid where ρ_liquid is the known density of the auxiliary liquid.

Solubility Determination (Shake-Flask Method)

This is a traditional and reliable method for determining the equilibrium solubility of a compound.[23]

 Apparatus: Erlenmeyer flasks with stoppers, a constant temperature shaker bath, filtration system (e.g., syringe filters), and an analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer).

Procedure:

- Add an excess amount of solid L-Leucinol to a series of flasks containing the desired solvent (e.g., water, ethanol).[23]
- Seal the flasks and place them in a shaker bath set to a constant temperature (e.g., 25

 °C).
- Agitate the flasks for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[23]
- After equilibration, allow the flasks to stand to let the undissolved solid settle.
- Carefully withdraw a sample from the supernatant, ensuring no solid particles are included. Immediately filter the sample.
- Analyze the concentration of **L-Leucinol** in the filtrate using a pre-calibrated analytical method. This concentration represents the solubility.

Specific Optical Rotation Measurement (Polarimetry)

Optical rotation is a key property for chiral molecules like **L-Leucinol**, confirming its enantiomeric identity.[24]



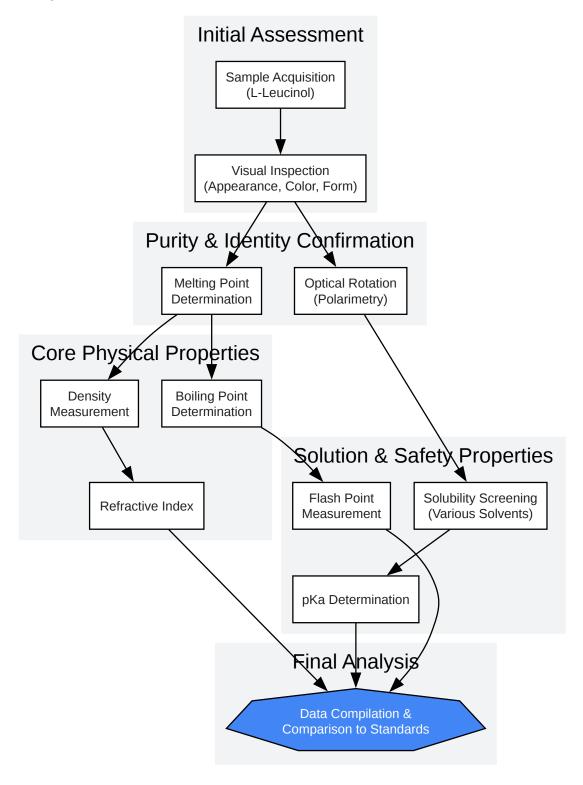
- Apparatus: Polarimeter, a specific light source (typically a sodium D-line lamp, 589 nm), a
 polarimeter cell of a known path length (e.g., 1 dm), and volumetric flasks.[24][25]
- Procedure:
 - Prepare a solution of L-Leucinol of a known concentration (c) in a specified solvent (e.g.,
 9 g in 100 mL of ethanol).[3][26]
 - Calibrate the polarimeter by filling the cell with the pure solvent and setting the reading to zero.[25]
 - Rinse and fill the polarimeter cell with the prepared L-Leucinol solution, ensuring no air bubbles are present.[27]
 - Place the cell in the polarimeter and measure the angle of optical rotation (α). Take multiple readings for accuracy.[25][27]
 - The specific rotation ([α]) is calculated using the formula: [α] = α / (I * c) where α is the observed rotation in degrees, I is the path length in decimeters (dm), and c is the concentration in g/mL.[28]

Characterization Workflow

The logical progression for the physicochemical characterization of a new batch of **L-Leucinol** is essential for quality control and research consistency. The following diagram illustrates a standard workflow.



Physicochemical Characterization Workflow for L-Leucinol



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